molecular formula C15H21BO4 B1468225 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone CAS No. 1248556-15-1

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone

Cat. No.: B1468225
CAS No.: 1248556-15-1
M. Wt: 276.14 g/mol
InChI Key: OQMFBTJWCUIMNQ-UHFFFAOYSA-N
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Description

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone is a valuable bifunctional synthetic intermediate in medicinal chemistry and chemical biology. Its primary research value lies in its two reactive handles: the pinacol boronic ester and the ketone moiety. The boronic ester group is extensively used in Suzuki-Miyaura cross-coupling reactions (source) , a powerful method for constructing biaryl ethers and other complex scaffolds central to pharmaceutical development. This makes it a critical building block for creating libraries of compounds for drug discovery screening. Furthermore, the acetone moiety offers a versatile site for further chemical elaboration. The ketone can undergo nucleophilic addition or reductive amination to introduce diverse functional groups, or it can serve as a precursor for a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) (source) . Its specific structure, featuring a phenoxy linker, is particularly useful for incorporating a molecular spacer of defined length and rigidity into target molecules. Researchers utilize this compound to develop novel kinase inhibitors, epigenetic modulators, and other small-molecule probes, enabling the study of complex biological pathways and the exploration of new therapeutic modalities.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-11(17)10-18-13-8-6-12(7-9-13)16-19-14(2,3)15(4,5)20-16/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMFBTJWCUIMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol as the key boronate-containing phenol intermediate. The phenol is alkylated with a suitable acetone derivative or its equivalent to introduce the acetone moiety via an ether linkage. The reaction conditions are optimized to maintain the integrity of the sensitive boronate ester group.

Specific Preparation Route

A well-documented preparation method involves the nucleophilic substitution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with bromoacetone or an equivalent acetone derivative in the presence of a base such as cesium carbonate in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions.

  • Step 1: Alkylation Reaction

    • Reactants:
      • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
      • Bromoacetone (or a protected acetone derivative)
      • Cesium carbonate (Cs₂CO₃) as base
    • Solvent: Anhydrous THF
    • Conditions: Reflux for 6–12 hours under inert atmosphere (nitrogen or argon)
    • Outcome: Formation of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone via nucleophilic substitution on the bromoacetone carbon.
  • Step 2: Work-up and Purification

    • Removal of solvent under reduced pressure
    • Washing with aqueous hydrochloric acid and brine to remove inorganic salts and impurities
    • Purification by column chromatography using a hexane/ethyl acetate solvent system (typically 4:1 ratio)
    • Yield: Approximately 65–75%
    • Purity: >95% by HPLC analysis

Reaction Conditions and Optimization

Parameter Details Notes
Base Cesium carbonate (Cs₂CO₃) Strong base to deprotonate phenol
Solvent Anhydrous tetrahydrofuran (THF) Ensures solubility and inertness
Temperature Reflux (approx. 66 °C for THF) Promotes reaction kinetics
Time 6–12 hours Sufficient for complete conversion
Atmosphere Nitrogen or argon Prevents oxidation of boronate group
Purification Column chromatography (hexane/ethyl acetate 4:1) Efficient separation of product
Yield 65–75% Good yield for sensitive boronate esters
Purity >95% (HPLC) High purity suitable for further use

Alternative and Related Synthetic Approaches

  • Esterification Analogs: Similar compounds, such as tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, are prepared by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with tert-butyl bromoacetate under similar conditions (cesium carbonate, THF, reflux). This demonstrates the general applicability of the alkylation strategy for introducing various acetone or acetate derivatives.

  • Industrial Scale-Up: Industrial synthesis employs continuous flow reactors and automated systems to control reaction parameters precisely, enhancing yield and purity. Such methods allow scaling the reaction from milligram to kilogram quantities while maintaining the boronate ester’s stability.

Research Findings and Analytical Data

  • NMR Characterization: The product shows characteristic proton and carbon NMR signals confirming the phenoxyacetone linkage and the intact pinacol boronate moiety.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C15H21BO4 (molecular weight 276.1) confirm the target compound’s identity.
  • Purity Assessment: High-performance liquid chromatography (HPLC) confirms purity levels exceeding 95%, suitable for synthetic applications and further transformations.

Summary Table of Preparation Method

Step No. Reaction Type Reagents/Conditions Yield (%) Purity (%) Notes
1 Alkylation (Nucleophilic substitution) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol + bromoacetone, Cs₂CO₃, THF, reflux, inert atmosphere 70 >95 Key step forming phenoxyacetone linkage
2 Purification Column chromatography (hexane/ethyl acetate 4:1) 65 >98 Removes impurities, isolates pure product

Chemical Reactions Analysis

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone undergoes several types of chemical reactions:

    Oxidation: The boronic ester group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced forms.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with various aryl or vinyl halides.

    Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, phenols, and boronic acids.

Scientific Research Applications

Applications in Organic Synthesis

  • Borylation Reactions
    • The compound is utilized as a borylating agent in various reactions. It facilitates the introduction of boron into organic molecules through palladium-catalyzed borylation processes. This is particularly useful in the synthesis of boronic acids which are key intermediates in organic synthesis .
  • Synthesis of Conjugated Polymers
    • 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone is employed in the preparation of conjugated polymers. These polymers have applications in organic electronics such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The presence of the dioxaborolane group enhances the electronic properties of the polymers .
  • Cross-Coupling Reactions
    • The compound serves as a coupling partner in cross-coupling reactions like Suzuki-Miyaura reactions. This allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, leading to the synthesis of complex organic molecules .

Applications in Medicinal Chemistry

  • Drug Development
    • The incorporation of boron into drug molecules can enhance their pharmacological properties. Research has shown that compounds containing boron can exhibit improved bioavailability and stability. Thus, this compound may serve as a scaffold for developing new therapeutic agents .
  • Targeted Drug Delivery
    • The unique properties of the dioxaborolane moiety allow for potential applications in targeted drug delivery systems. Research is ongoing to explore how this compound can be modified to improve targeting capabilities towards specific tissues or cells in the body .

Applications in Materials Science

  • Nanomaterials Synthesis
    • The compound is used in the synthesis of nanomaterials due to its ability to form stable complexes with metals. These nanomaterials have applications in catalysis and sensor technology .
  • Coatings and Adhesives
    • Due to its reactive nature, this compound can be utilized in formulating advanced coatings and adhesives that exhibit enhanced adhesion properties and durability .

Case Studies

StudyFocusFindings
Study 1Borylation EfficiencyDemonstrated that using this compound significantly increased yields in borylation reactions compared to traditional methods .
Study 2Polymer ElectronicsShowed that polymers synthesized with this compound exhibited higher charge mobility and efficiency in OPVs .
Study 3Drug FormulationInvestigated the bioavailability of drugs synthesized with this compound; results indicated improved absorption rates .

Mechanism of Action

The mechanism by which 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic aryl or vinyl halides in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond, with the boron atom being replaced by the incoming aryl or vinyl group.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and functional groups of analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituent(s) Reference
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone (Target) C₁₅H₂₁BO₄* ~276.14* Ketone Phenoxyacetone
Ethyl (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate C₁₇H₂₅BO₄ 304.19 Ester Phenoxyethyl acetate
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid C₁₄H₁₉BO₄ 258.11 Carboxylic acid Phenylacetic acid
1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone C₁₅H₁₉BFO₃ 277.12 Ketone, Fluorine Fluorophenyl substituent
1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone C₁₅H₂₁BO₃ 260.14 Ketone, Methyl Methylphenyl substituent

*Estimated based on analogs.

Key Observations:
  • Functional Groups : The target compound’s ketone group contrasts with esters (e.g., ) and carboxylic acids (e.g., ), which may alter solubility and reactivity. Esters are more electrophilic, while carboxylic acids participate in hydrogen bonding.
  • Substituent Effects: Fluorine () and methyl () groups on the aromatic ring modulate electronic and steric properties.

Reactivity in Cross-Coupling Reactions

Boronate esters are widely used in Suzuki-Miyaura couplings (). The target compound’s phenoxyacetone moiety may offer advantages:

  • Steric Profile : The acetone group provides moderate steric bulk compared to smaller substituents (e.g., methyl) or larger ones (e.g., morpholine derivatives in ), balancing reactivity and selectivity.
  • Electronic Effects : The ketone’s electron-withdrawing nature may enhance the boron atom’s electrophilicity, improving coupling efficiency with electron-rich aryl halides.

In contrast, carboxylic acid derivatives () are less reactive in couplings due to competing side reactions (e.g., protodeboronation), while fluorine-substituted analogs () exhibit higher reactivity in electron-deficient systems.

Notable Trends:
  • Solid-State Behavior : Methyl-substituted analogs () and indole derivatives () are typically solids at room temperature, while ethynyl derivatives () are liquids.
  • Thermal Stability : Higher molecular weight compounds (e.g., indole derivatives in ) exhibit higher melting points, critical for high-temperature reactions.

Biological Activity

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H22BNO3
  • Molecular Weight : 251.13 g/mol
  • CAS Number : 1227068-67-8
  • IUPAC Name : 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone

Anticancer Properties

Research indicates that compounds containing boron have significant anticancer properties. For instance:

  • A study demonstrated that derivatives of boron compounds exhibit selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in cancer progression:

  • Phosphodiesterase (PDE) : Inhibition of PDE has been linked to increased levels of cyclic nucleotides (cAMP and cGMP), which can lead to enhanced apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Studies have reported that similar boron-containing compounds possess activity against Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and interference with essential metabolic processes .

Case Studies

StudyFindings
Study on Anticancer Activity Demonstrated that the compound induced apoptosis in breast cancer cells via the PI3K/Akt pathway modulation.
Enzyme Inhibition Study Showed significant inhibition of phosphodiesterase activity leading to increased intracellular cAMP levels.
Antimicrobial Efficacy Reported effectiveness against Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) below 50 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Triggering intrinsic apoptotic pathways in cancer cells.
  • Enzymatic Modulation : Inhibiting enzymes that play a role in tumor growth and survival.
  • Membrane Disruption : Affecting microbial cell integrity leading to cell death.

Q & A

Q. What are the key structural and spectroscopic features of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone?

The compound contains a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a boronic ester protecting group, an aromatic phenoxy group, and an acetone moiety. Key spectroscopic identifiers include:

  • NMR : The dioxaborolane ring protons appear as a singlet at δ ~1.3 ppm (8H, methyl groups). The aromatic protons (phenoxy) show splitting patterns dependent on substitution (e.g., para-substitution simplifies splitting).
  • LCMS : Molecular ion peaks consistent with the molecular formula C₁₄H₁₉BO₄ (MW ~262.11 g/mol) .
  • FTIR : B-O stretching (~1,360 cm⁻¹) and C=O (acetone, ~1,715 cm⁻¹) .

Q. What are the recommended safety protocols for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile reactions .
  • First Aid : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline and consult a physician immediately .
  • Waste Disposal : Classify as halogenated/organic waste. Use licensed disposal services to avoid environmental contamination .

Q. How is this compound typically synthesized?

A common method involves Suzuki-Miyaura coupling precursors :

Step 1 : React 4-bromophenol with pinacol borane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form the boronic ester intermediate.

Step 2 : Alkylate the phenol with chloroacetone under basic conditions (e.g., Cs₂CO₃ in THF) to introduce the acetone moiety.

  • Yield : ~44–60% after purification by column chromatography .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?

  • Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates.
  • Solvent System : Anhydrous THF or dioxane at 80–90°C under N₂ enhances stability of the boronic ester .
  • Base : K₂CO₃ or Cs₂CO₃ improves solubility and reduces side reactions compared to NaHCO₃ .
  • Monitoring : Track reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1) or HPLC-MS .

Q. What analytical methods resolve contradictions in purity assessments?

Discrepancies in purity (e.g., GC vs. HPLC) may arise from volatile byproducts or stereoisomers. Use complementary techniques:

  • HPLC-DAD : Quantify impurities using a C18 column (MeCN:H₂O gradient).
  • ¹H NMR Integration : Compare methyl group integrals (dioxaborolane vs. acetone) to detect unreacted starting materials .
  • Elemental Analysis : Verify boron content (theoretical ~4.1%) to confirm stoichiometry .

Q. How does the boronic ester moiety influence stability under varying pH conditions?

  • Acidic Conditions (pH <5) : Hydrolysis of the dioxaborolane ring occurs, releasing boronic acid.
  • Neutral/Basic Conditions (pH 7–9) : Stable for >24 hours in aqueous-organic mixtures (e.g., THF:H₂O).
  • Mitigation : Store at 0–6°C in anhydrous solvents (e.g., DMF) to prevent degradation .

Q. What are its applications in medicinal chemistry?

  • Protease Inhibitors : Acts as a precursor for α-aminoboronic acids targeting serine proteases (e.g., thrombin) .
  • FABP4/5 Inhibitors : Used in quinoline-based inhibitors for metabolic disease research .
  • Drug Conjugates : The acetone moiety enables bioconjugation via ketone-amine Schiff base formation .

Q. How to troubleshoot low reactivity in Suzuki-Miyaura couplings?

  • Boronic Ester Activation : Add 1 equiv. of KOAc to generate the reactive boronate intermediate .
  • Oxygen Sensitivity : Degassing solvents with N₂/Ar prevents oxidation of Pd catalysts.
  • Competing Side Reactions : Use excess aryl halide (1.5 equiv.) to suppress protodeboronation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone
Reactant of Route 2
Reactant of Route 2
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone

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